molecular formula C10H10N6O B14380823 6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile CAS No. 88277-75-2

6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile

Cat. No.: B14380823
CAS No.: 88277-75-2
M. Wt: 230.23 g/mol
InChI Key: VQULESRYDXZHLH-UHFFFAOYSA-N
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Description

6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a morpholine ring fused to a triazolopyridazine core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro[1,2,4]triazolo[4,3-b]pyridazine with morpholine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium carbonate in dimethylformamide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical and physical properties

Mechanism of Action

The mechanism of action of 6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Properties

CAS No.

88277-75-2

Molecular Formula

C10H10N6O

Molecular Weight

230.23 g/mol

IUPAC Name

6-morpholin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile

InChI

InChI=1S/C10H10N6O/c11-7-10-13-12-8-1-2-9(14-16(8)10)15-3-5-17-6-4-15/h1-2H,3-6H2

InChI Key

VQULESRYDXZHLH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN3C(=NN=C3C#N)C=C2

Origin of Product

United States

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